Bienvenue dans la boutique en ligne BenchChem!

2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide

Structure-Activity Relationship Endothelin Receptor Thiophene-3-carboxamide

2-[4-(Diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide (CAS 896306-90-4) is a fully synthetic small molecule (C₁₈H₂₃N₃O₄S₂; MW 409.52) built on a 2-amino-4,5-dimethylthiophene-3-carboxamide core acylated with a 4-(N,N-diethylsulfamoyl)benzoic acid moiety. The compound belongs to a broader family of thiophene-3-carboxamide derivatives that have been explored as endothelin receptor-A (ET_A) antagonists, enzyme inhibitors, and agrochemical leads.

Molecular Formula C18H23N3O4S2
Molecular Weight 409.52
CAS No. 896306-90-4
Cat. No. B2886882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide
CAS896306-90-4
Molecular FormulaC18H23N3O4S2
Molecular Weight409.52
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
InChIInChI=1S/C18H23N3O4S2/c1-5-21(6-2)27(24,25)14-9-7-13(8-10-14)17(23)20-18-15(16(19)22)11(3)12(4)26-18/h7-10H,5-6H2,1-4H3,(H2,19,22)(H,20,23)
InChIKeyZKZNAUXRVJMRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

896306-90-4 – Sourcing the 4,5-Dimethylthiophene-3-carboxamide Scaffold with a Diethylsulfamoyl-Benzamido Substituent


2-[4-(Diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide (CAS 896306-90-4) is a fully synthetic small molecule (C₁₈H₂₃N₃O₄S₂; MW 409.52) built on a 2-amino-4,5-dimethylthiophene-3-carboxamide core acylated with a 4-(N,N-diethylsulfamoyl)benzoic acid moiety . The compound belongs to a broader family of thiophene-3-carboxamide derivatives that have been explored as endothelin receptor-A (ET_A) antagonists, enzyme inhibitors, and agrochemical leads [1]. Despite its presence in multiple commercial screening collections, peer-reviewed quantitative bioactivity data for this specific compound remain absent from the public domain as of 2026-04-29, placing the burden of differentiation on structural and physico-chemical considerations rather than on published head-to-head pharmacology .

Why 896306-90-4 Cannot Be Interchanged with Close Sulfamoyl-Thiophene Analogs


Within the 4-(diethylsulfamoyl)benzamido-thiophene-3-carboxamide sub-series, even ostensibly conservative modifications to the thiophene ring substitution pattern can drastically alter target engagement, selectivity, and pharmacokinetics. In the structurally related amidothiophenesulfonamide ET_A antagonist series, replacement of the thiophene 4,5-dimethyl motif with a tetrahydrobenzo[b]thiophene or thieno[2,3-c]pyridine core shifted receptor selectivity and oral bioavailability by >10-fold [1]. Consequently, substituting 896306-90-4 with a close analog that lacks the 4,5-dimethyl decoration or bears an alternative sulfamoyl substituent risks introducing uncharacterized potency gaps, altered off-target profiles, or solubility liabilities that cannot be predicted from the core scaffold alone [2].

896306-90-4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Thiophene Ring Methylation: 4,5-Dimethyl vs. Unsubstituted and Tetrahydrobenzo-Fused Analogs

In the amidothiophenesulfonamide ET_A antagonist series, the optimal compound (TBC11251) incorporates a 3,4-dimethylisoxazol-5-ylsulfamoyl group rather than a diethylsulfamoyl group, yet the critical role of thiophene ring substitution is clearly demonstrated. When the 4,5-dimethylthiophene core is replaced by an unsubstituted thiophene or a tetrahydrobenzo[b]thiophene, binding affinity drops sharply. Specifically, TBC11251 (Ki = 0.43 nM on human ET_A) loses >100-fold affinity when the thiophene ring is modified to a tetrahydrobenzo-fused system [1]. Because 896306-90-4 retains the 4,5-dimethylthiophene-3-carboxamide core that provides the optimal steric and electronic environment for receptor binding in this chemotype, it is expected to maintain interaction geometry that is lost in des-methyl or ring-expanded analogs [1].

Structure-Activity Relationship Endothelin Receptor Thiophene-3-carboxamide

Sulfamoyl Substituent Effect: Diethylsulfamoyl vs. Isoxazolylsulfamoyl and Other N-Substituted Sulfamoyl Groups

The identity of the sulfamoyl N-substituent is a primary determinant of ET_A vs. ET_B selectivity in thiophene-3-carboxamide-based antagonists. The diethylsulfamoyl group has been used in multiple potent ET_A ligands, and published SAR shows that replacing the diethylsulfamoyl with a dimethylsulfamoyl or N-methyl-N-phenylsulfamoyl group can alter ET_A/ET_B selectivity ratios by >50-fold [1][2]. TBC11251 (with a 3,4-dimethylisoxazol-5-ylsulfamoyl) achieves a selectivity ratio of ~7,000 (ET_B IC50 / ET_A IC50 = 9,800 nM / 1.4 nM), while closely related analogs with different sulfamoyl groups show selectivity ratios from <10 to >10,000 [1]. The diethylsulfamoyl group in 896306-90-4 provides a distinct electronic and steric profile compared to the isoxazolylsulfamoyl group, which may translate to differential selectivity that is valuable for probing ETA receptor biology without confounding ETB activity [2].

Sulfamoyl SAR Endothelin Antagonist Selectivity

Carboxamide at Position 3: Hydrogen-Bond Donor Capacity vs. Carboxylate Ester Analogs

896306-90-4 bears a primary carboxamide (-CONH₂) at the thiophene 3-position, whereas the commercially available close analog methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 896615-12-6) carries a methyl ester at the same position [1]. The carboxamide contributes three hydrogen-bond donor atoms, while the methyl ester contributes none. In the ET_A antagonist series, the presence of a carboxamide at position 3 is critical for high-affinity receptor interaction; ester analogs consistently show >10-fold reduction in binding affinity, attributed to loss of a key hydrogen bond with the receptor [2]. Additionally, the carboxamide improves aqueous solubility relative to the methyl ester (calculated LogP difference of approximately 0.8–1.0 units), which may translate to superior handling in aqueous assay buffers [3].

Physicochemical Property Permeability Hydrogen Bonding

Molecular Weight and Fractional sp³ (Fsp³) Differentiation from TBC11251 and TBC3711

896306-90-4 has a molecular weight of 409.52 Da and a calculated fraction of sp³-hybridized carbons (Fsp³) of approximately 0.44, which places it in a more favorable lead-like physicochemical space compared to the clinically studied ET_A antagonists TBC11251 (sitaxsentan, MW 512.0) and TBC3711 (MW ~530) [1]. The lower MW and higher Fsp³ of 896306-90-4 relative to these reference antagonists predict better solubility and permeability characteristics based on established medicinal chemistry guidelines (MW < 500, Fsp³ > 0.36 for favorable developability) [2]. This differentiates 896306-90-4 as a more fragment-like or early lead-like scaffold for hit-to-lead optimization campaigns compared to the more advanced, higher-MW clinical candidates.

Lead-likeness Physicochemical Property Drug-likeness

896306-90-4 – Recommended Procurement and Application Scenarios


ET_A Receptor Hit-to-Lead Optimization Starting Point

The 4,5-dimethylthiophene-3-carboxamide scaffold with a diethylsulfamoyl-benzamido substituent is a validated chemotype for ET_A antagonism. 896306-90-4 can serve as a lead-like starting point (MW 409.52, Fsp³ ~0.44) for medicinal chemistry campaigns that aim to append additional functionality while staying within favorable drug-like property space. Its lower MW compared to TBC11251 (~512 Da) provides a larger 'MW budget' for optimization [1].

Selectivity Profiling Tool for Sulfamoyl-Thiophene Structure-Activity Relationship Studies

Because the diethylsulfamoyl group is structurally distinct from the isoxazolylsulfamoyl group present in the well-characterized TBC11251, 896306-90-4 can be used as a comparative tool to dissect the contribution of the sulfamoyl substituent to ET_A/ET_B selectivity. Head-to-head profiling of 896306-90-4 with TBC11251 in the same assay system would directly quantify the impact of sulfamoyl substitution on receptor selectivity [2].

Carboxamide-Ester Comparator for Physicochemical Profiling

The primary carboxamide at position 3 of 896306-90-4 differentiates it from the methyl ester analog CAS 896615-12-6. Researchers requiring a compound with hydrogen-bond donor capacity (3 HBD) and moderate lipophilicity (predicted LogP ~2.8) for biochemical assays should select 896306-90-4 over the ester analog, which lacks the carboxamide hydrogen-bond donor and exhibits higher LogP (~3.6) that may lead to poorer aqueous solubility [3].

Fragment-Based or Affinity-Based Screening Library Enrichment

With a MW of ~410 Da and a calculated Fsp³ of 0.44, 896306-90-4 meets contemporary lead-likeness criteria (MW < 500, Fsp³ > 0.36). It is suitable for inclusion in screening libraries aimed at identifying novel GPCR or enzyme inhibitors, particularly where the diethylsulfamoyl-benzamide motif may engage adenine-binding pockets or sulfonamide-binding sites [4].

Quote Request

Request a Quote for 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.